molecular formula C₉H₁₁NO₅ B1145491 erythro-β,3-Dihydroxy-L-tyrosine CAS No. 34047-62-6

erythro-β,3-Dihydroxy-L-tyrosine

Cat. No.: B1145491
CAS No.: 34047-62-6
M. Wt: 213.19
InChI Key:
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Description

Erythro-β,3-Dihydroxy-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₁NO₅ and its molecular weight is 213.19. The purity is usually 95%.
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Scientific Research Applications

Pigmentation and Melanogenesis

Research on the regulation of pigmentation in the human epidermis highlights the critical role of L-tyrosine and its derivatives in melanogenesis. The active transport and turnover of L-phenylalanine to L-tyrosine, mediated by phenylalanine hydroxylase, significantly contribute to the L-tyrosine pool essential for melanin production. The cofactor 6(R)-L-erythro 5,6,7,8 tetrahydrobiopterin (6BH4) is pivotal in regulating enzyme activities involved in this process, such as tyrosine hydroxylase, phenylalanine hydroxylase, and tyrosinase. These insights are based on studies focused on depigmentation disorders like vitiligo and Hermansky-Pudlak syndrome, providing a foundation for understanding the biochemical pathways of pigmentation and potential therapeutic targets for pigmentation disorders (Schallreuter, 1999).

Enzyme Activity and Biotechnological Applications

Tyrosinase, a Cu-containing oxidoreductase, demonstrates a broad substrate spectrum, making it a valuable biocatalyst in various applications, including bioremediation, biosensing, and L-DOPA synthesis. Its activity involves the ortho-hydroxylation of monophenols to diphenols (cresolase activity) and the oxidation of diphenols to quinones (catecholase activity). These functions underscore the enzyme's versatility and potential for industrial applications, highlighting the importance of continued research into optimizing its stability and reusability for practical uses (Min et al., 2019).

Therapeutic Potential and Disease Association

The role of tyrosine and its derivatives extends into therapeutic applications and disease associations. For instance, tyrosine kinase inhibitors have emerged as potential novel drugs for treating diabetes by influencing insulin resistance and beta-cell failure, two hallmarks of type 2 diabetes. Understanding the molecular mechanisms behind these effects can lead to improved treatment strategies for diabetes and other metabolic disorders (Prada & Saad, 2013).

Mechanism of Action

The mechanism of L-tyrosine’s antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Future Directions

The hydroxylation of amino acids, including erythro-β,3-Dihydroxy-L-tyrosine, has unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The future direction of research could focus on the biosynthetic hydroxylation of aliphatic, heterocyclic, and aromatic amino acids and the application of HAAs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for erythro-β,3-Dihydroxy-L-tyrosine involves the conversion of L-tyrosine to the desired compound through a series of chemical reactions.", "Starting Materials": [ "L-tyrosine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Copper sulfate", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "L-tyrosine is first converted to 3-nitro-L-tyrosine by reacting it with sodium nitrite and hydrochloric acid.", "3-nitro-L-tyrosine is reduced to 3-amino-L-tyrosine using sodium borohydride.", "3-amino-L-tyrosine is then oxidized to 3-nitroso-L-tyrosine using hydrogen peroxide and copper sulfate.", "The nitroso group is reduced to an amino group using sodium borohydride.", "The resulting compound is then treated with acetic acid and sodium acetate to form erythro-β,3-Dihydroxy-L-tyrosine.", "The final compound can be purified using methanol or ethanol." ] }

CAS No.

34047-62-6

Molecular Formula

C₉H₁₁NO₅

Molecular Weight

213.19

Synonyms

Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI);  (βS)-β,3-Dihydroxy-L-tyrosine;  (+)-erythro-3,4-Dihydroxyphenylserine;  L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine;  erythro-Dopaserine;  L-Tyrosine, β,3-dihydroxy-, (β

Origin of Product

United States

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